molecular formula C9H20N8O4 B13140737 Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate CAS No. 49719-89-3

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate

Cat. No.: B13140737
CAS No.: 49719-89-3
M. Wt: 304.31 g/mol
InChI Key: ZTLJMLXCEDIHHP-PVTAQEPXSA-N
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Description

2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate is a complex organic compound with the molecular formula C9H20N8O4 It is known for its unique structure, which includes two hydrazinecarboximidamide groups linked by a propane-1,2-diylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate typically involves the condensation reaction between aminoguanidine bicarbonate and a suitable aldehyde, such as pyruvaldehyde. The reaction is carried out in an aqueous medium at a controlled temperature of around 35°-40°C. The resulting product is then purified through filtration and recrystallization processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrazinecarboximidamide groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboximidamide compounds.

Scientific Research Applications

2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methylglyoxal-bis(guanylhydrazone): Similar structure but different functional groups.

    N-methylhydrazinecarbothioamide: Shares the hydrazinecarboximidamide moiety but differs in the linking group.

Uniqueness

2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

49719-89-3

Molecular Formula

C9H20N8O4

Molecular Weight

304.31 g/mol

IUPAC Name

acetic acid;2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine

InChI

InChI=1S/C5H12N8.2C2H4O2/c1-3(11-13-5(8)9)2-10-12-4(6)7;2*1-2(3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H3,(H,3,4)/b10-2+,11-3+;;

InChI Key

ZTLJMLXCEDIHHP-PVTAQEPXSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.CC(=O)O.CC(=O)O

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.CC(=O)O.CC(=O)O

Origin of Product

United States

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